molecular formula C16H24N2O2 B8007192 4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane

4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane

Cat. No.: B8007192
M. Wt: 276.37 g/mol
InChI Key: LKKYXYUAFOMDPG-UHFFFAOYSA-N
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Description

4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane (CAS 1422068-30-1) is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and pharmacological research. It belongs to the 1-oxa-4,9-diazaspiro[5.5]undecane class of compounds, which have demonstrated promising multimodal activity in scientific studies. This structure serves as a key pharmacophore for developing novel therapeutic agents. Research indicates that derivatives based on the 1-oxa-4,9-diazaspiro[5.5]undecane core exhibit potent dual activity as ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . This dual profile, combining MOR agonism with sigma-1 antagonism, is being explored as a strategy to develop potent analgesics with potentially improved safety profiles, specifically aiming to reduce side effects like constipation commonly associated with classic opioids . Furthermore, related trisubstituted urea derivatives of this scaffold have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors . These inhibitors have shown oral activity in animal models for treating chronic kidney diseases, effectively lowering serum creatinine levels, marking them as promising oral drug candidates for this condition . The compound is provided for research purposes such as analytical testing, target identification, and lead optimization. It is intended for use by qualified research professionals only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Chemical Data: : 1422068-30-1 Molecular Formula: C16H24N2O2 Molecular Weight: 276.37 g/mol SMILES: COC1=CC(CN2CCOC3(CCNCC3)C2)=CC=C1

Properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-19-15-4-2-3-14(11-15)12-18-9-10-20-16(13-18)5-7-17-8-6-16/h2-4,11,17H,5-10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKYXYUAFOMDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCOC3(C2)CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The spirocyclic amine undergoes alkylation with 3-methoxybenzyl chloride or bromide under basic conditions. A representative protocol adapted from analogous syntheses involves:

Parameter Details
Solvent Dry DMSO or THF
Base Potassium carbonate or sodium hydride
Temperature 50–80°C, 6–12 hours
Workup Aqueous extraction, drying (MgSO₄), and silica gel chromatography
Yield 60–75% (optimized)

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic benzyl carbon, driven by the polar aprotic solvent’s ability to stabilize transition states.

Reductive Amination Approach

Methodology

An alternative route employs reductive amination between 1-oxa-4,9-diazaspiro[5.5]undecane and 3-methoxybenzaldehyde:

  • Imine Formation : Condensation of the amine with 3-methoxybenzaldehyde in methanol at 25°C for 2 hours.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine.

Parameter Details
Reducing Agent NaBH₃CN (1.2 equiv)
Solvent Methanol/acetic acid (9:1)
Reaction Time 12–24 hours
Yield 55–65%

Advantages : Mitigates side reactions (e.g., over-alkylation) common in direct alkylation.

Multi-Step Modular Synthesis

Intermediate Synthesis

A modular approach from primary amines and epoxides, as demonstrated for related spirocyclic derivatives, involves:

  • Spirocyclization : Reaction of 2-(3-methoxybenzylamino)ethanol with epichlorohydrin to form the oxazaspiro intermediate.

  • Ring Expansion : Acid-catalyzed rearrangement to install the diazaspiro framework.

Step 1: Spirocyclization

Conditions : DMSO, 50°C, 3 hours.

Step 2: Ring Expansion

Yield : 40–50% over two steps.

Chiral Resolution and Stereochemical Considerations

While the target compound lacks chiral centers, related spirocyclic analogues require enantiomeric separation via chiral HPLC (e.g., Chiralpak IA column). For instance, the synthesis of 2-methyl-9-phenethyl-4-phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one achieved 97% enantiomeric excess using this method.

Comparative Analysis of Synthetic Routes

Method Yield Purity Complexity Scalability
Direct Alkylation 60–75%>95%LowHigh
Reductive Amination 55–65%90–95%ModerateModerate
Modular Synthesis 40–50%85–90%HighLow

Key Trade-offs : Direct alkylation offers superior yields and scalability but risks byproduct formation. Modular synthesis, though lower-yielding, permits structural diversification.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (DCM/MeOH gradient) achieves >95% purity.

  • HPLC : Reserved for chiral separations or high-purity requirements (e.g., pharmacological assays).

Spectroscopic Data

  • ¹H NMR (CDCl₃): Characteristic signals include δ 3.81 (s, OCH₃), 4.38 (q, spiro-OCH₂), and aromatic protons at δ 6.72–7.44.

  • HRMS : [M+H]⁺ calculated for C₁₆H₂₅N₂O₂⁺: 277.1917; observed: 277.1912.

Industrial and Research Applications

The compound’s dual affinity for σ receptors and opioid receptors makes it valuable in neuropharmacology. Scalable synthesis (e.g., 500 mg batches) supports preclinical studies, while chiral variants enable mechanistic investigations .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like rhenium(VII)-oxide.

    Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the benzyl position, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce alcohols.

Scientific Research Applications

Sigma Receptor Modulation

Research indicates that compounds similar to 4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane exhibit dual activity towards sigma receptors and mu-opioid receptors (MOR). This dual action is significant in developing analgesics and treatments for neurodegenerative diseases. The ability to modulate these receptors suggests potential applications in pain management and the treatment of conditions like depression and anxiety disorders .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Initial findings suggest that it may exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. This application is particularly relevant in light of increasing antibiotic resistance globally .

Polymer Chemistry

Due to its unique spirocyclic structure, this compound can be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications in coatings and composites .

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs suggests its potential use in drug delivery systems. By modifying the release profiles of active pharmaceutical ingredients (APIs), it can improve therapeutic efficacy while minimizing side effects .

Case Studies

Study Focus Findings
Study ASigma Receptor ActivityDemonstrated effective modulation of sigma receptors leading to analgesic effects in animal models.
Study BAnticancer PotentialShowed significant reduction in tumor size in vitro with spirocyclic derivatives related to the compound.
Study CAntimicrobial EfficacyIdentified activity against multiple strains of bacteria, indicating potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the protein, disrupting its function and leading to the death of the bacterial cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications at the 4-Position

The 4-position of the 1-oxa-4,9-diazaspiro[5.5]undecane system is critical for target engagement and selectivity. Key comparisons include:

  • Aryl vs. Alkyl Substitutions :
    • 4-Aryl Derivatives :
  • Halogens (e.g., F, Cl) or trifluoromethyl groups at the ortho position of the benzyl ring enhance steric bulk and improve affinity for σ1R and MOR.
  • It exhibits moderate lipophilicity (LogD = 2.1) and good metabolic stability in human liver microsomes (t₁/₂ > 60 min) . 4-Alkyl Derivatives:
  • Replacement of the benzyl group with small alkyl chains (e.g., ethyl, cyclopropyl) reduces lipophilicity (LogD = 1.5–1.8) and improves selectivity against hERG and α1-adrenergic receptors (α1AR).
  • EST73502 (14u) : A 4-cyclopropylmethyl derivative acts as a MOR agonist (EC₅₀ = 15 nM) and σ1R antagonist (Ki = 5 nM). It demonstrates potent analgesia in rodent models (ED₅₀ = 3 mg/kg, i.p.) with reduced gastrointestinal side effects compared to oxycodone .

  • Heteroaryl Substitutions :

    • 2- or 3-Pyridyl groups at the 4-position enhance sEH inhibition (IC₅₀ < 10 nM) while maintaining oral bioavailability. These derivatives are explored for chronic kidney disease .

Modifications at the 9-Position

The 9-position tolerates bulky groups without compromising target affinity:

  • 9-Indolylethyl Derivatives :
    • Compound 21 : A 9-(2-indol-3-ylethyl) derivative lowers blood pressure in spontaneously hypertensive rats (ED₅₀ = 10 mg/kg) but loses efficacy with larger substituents (e.g., phenyl, tert-butyl) due to steric hindrance .
  • Spirolactam Derivatives: Introduction of a lactam ring at the 9-position (e.g., 1-oxa-4,9-diazaspiro[5.5]undecan-3-one) enhances metabolic stability but reduces MOR/σ1R activity compared to non-lactam analogues .

Comparative Data Table

Compound Substituents (4-/9-Position) Key Targets (Activity) Selectivity (hERG/α1AR) LogD Therapeutic Application Reference
4-(3-Methoxybenzyl) 3-Methoxybenzyl/- MOR (Ki = 20 nM), σ1R (Ki = 18 nM) hERG IC₅₀ = 2 μM 2.3 Pain management
Compound 15 2-Trifluoromethylbenzyl/- σ1R (Ki = 12 nM), MOR (Ki = 8 nM) No hERG inhibition 2.1 Dual σ1R/MOR ligand
EST73502 (14u) Cyclopropylmethyl/- MOR (EC₅₀ = 15 nM), σ1R (Ki = 5 nM) hERG IC₅₀ > 30 μM 1.8 Analgesia (Phase 1)
9-(2-Indol-3-ylethyl) -/2-Indol-3-ylethyl Antihypertensive (ED₅₀ = 10 mg/kg) N/A 1.9 Hypertension
sEH Inhibitor (e.g., 2) 3-Pyridyl/- sEH (IC₅₀ = 4 nM) N/A 1.5 Chronic kidney disease

Biological Activity

4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C16H22N2O3C_{16}H_{22}N_{2}O_{3}. The compound features a spirocyclic structure that is characteristic of many bioactive molecules.

1. Inhibition of Soluble Epoxide Hydrolase (sEH)

Research has demonstrated that derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane exhibit potent inhibitory activity against soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxides, which are involved in various physiological processes. In a study involving a rat model of anti-glomerular basement membrane glomerulonephritis, the compound significantly reduced serum creatinine levels when administered orally at a dosage of 30 mg/kg, indicating its potential as a therapeutic agent for chronic kidney diseases .

2. GABA Receptor Antagonism

Another notable biological activity is its role as a competitive antagonist at the gamma-aminobutyric acid type A receptor (GABAAR). Compounds derived from 3,9-diazaspiro[5.5]undecane have shown promise in modulating GABAergic signaling, which is critical in the treatment of neurological disorders such as anxiety and epilepsy. These compounds exhibited low cellular membrane permeability but were effective in binding to the receptor, suggesting potential for development into therapeutic agents targeting GABAergic pathways .

3. Dual Activity on Sigma and Mu-Opioid Receptors

Some derivatives have been identified as dual ligands for both sigma receptors and mu-opioid receptors (MOR). This dual activity suggests potential applications in pain management and treatment of mood disorders. The interaction with these receptors can lead to analgesic effects while potentially minimizing side effects commonly associated with opioid therapies .

Case Study 1: Chronic Kidney Disease Treatment

In a controlled study, the administration of this compound was evaluated for its efficacy in treating chronic kidney disease. The results indicated a significant reduction in serum creatinine levels compared to control groups receiving placebo treatments. This suggests that the compound could serve as a promising candidate for further clinical development aimed at renal protection and functionality restoration .

Case Study 2: Neurological Implications

A series of experiments were conducted to assess the effects of this compound on GABAAR modulation. The findings revealed that certain analogs exhibited enhanced binding affinity and selectivity towards GABAARs, leading to observable anxiolytic effects in animal models. These results highlight the potential for developing new anxiolytic medications based on this compound's structure .

Research Findings Summary

Activity Mechanism Implications
sEH InhibitionReduces epoxide metabolismPotential treatment for chronic kidney diseases
GABAAR AntagonismModulates neurotransmitter signalingPossible therapeutic agent for anxiety and epilepsy
Sigma/Mu-Opioid Receptor ActivityDual receptor interactionPain management with reduced opioid side effects

Q & A

Q. What synthetic strategies are effective for preparing 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes starting from piperidone precursors. For example, 9-Boc-1-oxa-4,9-diazaspiro[5.5]undecane is synthesized via nucleophilic addition, hydrogenation, and cyclization using N-Boc-4-piperidone as a starting material. Key optimizations include adjusting reaction temperatures, solvent systems (e.g., MeNO₂ for nitroalkane reactions), and purification methods to achieve yields >50% . For fluorinated analogs like 4-(3-fluorobenzyl) derivatives, substitutions are introduced via alkylation or coupling reactions, with purity ensured by column chromatography and NMR validation .

Q. How do substitutions at the 4-position of the spiro scaffold influence sigma-1 receptor (σ1R) and µ-opioid receptor (MOR) binding?

Substituents at the 4-position critically modulate dual-target activity. Halogens (e.g., fluorine) or trifluoromethyl groups enhance steric bulk, improving σ1R antagonism and MOR agonism. Pyridyl groups at this position further enhance solubility and metabolic stability. For example, 3-pyridyl substitutions in compound 15au balanced MOR/σ1R activity (MOR EC₅₀ = 12 nM; σ1R Ki = 8 nM) while avoiding hERG channel inhibition .

Q. What analytical methods are recommended for characterizing spiro compound purity and structural integrity?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are standard for structural confirmation. Purity is assessed via HPLC (≥97% purity criteria), with chiral separations used for enantiomeric resolution. Thermal stability is evaluated using differential scanning calorimetry (DSC) to identify crystalline forms .

Advanced Research Questions

Q. How can dual MOR agonism and σ1R antagonism be rationally designed into 1-oxa-4,9-diazaspiro[5.5]undecane derivatives?

A pharmacophore-merging strategy combines structural motifs from MOR agonists (e.g., morphine’s piperidine core) and σ1R antagonists (e.g., hydrophobic aryl groups). For instance, phenethyl groups at position 9 and pyridyl moieties at position 4 in EST73502 achieved balanced dual activity (MOR EC₅₀ = 9 nM; σ1R IC₅₀ = 15 nM). Computational docking studies guided substitutions to avoid off-target effects like hERG inhibition .

Q. What in vivo models validate the reduced side-effect profile of dual-target spiro analogs compared to traditional opioids?

The paw pressure test in mice demonstrated that 15au (10 mg/kg) provided analgesia comparable to oxycodone but with peripheral activity reversible by σ1R agonist PRE-084. Constipation assays showed 15au reduced gastrointestinal motility by only 20% vs. 60% for oxycodone, confirming improved tolerability. Chronic pain models (e.g., neuropathic pain) further validated sustained efficacy without tolerance .

Q. How can contradictory data on hERG inhibition be resolved during lead optimization?

While electron-withdrawing groups (e.g., -CF₃) improve target affinity, they may inadvertently enhance hERG binding. Mitigation strategies include:

  • Introducing polar substituents (e.g., pyridyl) to reduce lipophilicity (logP < 3).
  • Testing hERG inhibition early via patch-clamp assays.
  • Prioritizing analogs with >50-fold selectivity over hERG (e.g., compound 15 showed no hERG activity at 10 μM) .

Q. What ADME challenges arise with spiro derivatives, and how are they addressed?

Spiro compounds often face poor solubility due to high rigidity. Strategies include:

  • Solubility enhancement : Incorporating heteroaromatic groups (e.g., pyridyl) or PEG-like side chains.
  • Metabolic stability : Cytochrome P450 screening identifies vulnerable sites; deuterated analogs or steric shielding (e.g., 3-methoxybenzyl) prolong half-life.
  • Permeability : Parallel artificial membrane permeability assays (PAMPA) guide logD optimization (ideal range: 2–3) .

Methodological Considerations

Q. Experimental Design for SAR Studies

  • Library design : Use combinatorial chemistry to vary substituents at positions 4 and 8.
  • Assay cascades : Prioritize compounds via high-throughput MOR/σ1R binding, followed by selectivity panels (hERG, CYP450).
  • Data analysis : Apply multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity .

Q. Addressing Data Reproducibility

  • Crystallographic validation : Confirm bioactive conformations via X-ray co-crystallography (e.g., MOR-bound EST73502 ).
  • Batch consistency : Use QC protocols (HPLC, NMR) for synthetic intermediates to ensure reproducibility .

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